molecular formula C7H5F2NS B8815376 2,5-Difluorothiobenzamide

2,5-Difluorothiobenzamide

Cat. No. B8815376
M. Wt: 173.19 g/mol
InChI Key: SUFZOIVUVDOCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluorothiobenzamide is a useful research compound. Its molecular formula is C7H5F2NS and its molecular weight is 173.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Difluorothiobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluorothiobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,5-Difluorothiobenzamide

Molecular Formula

C7H5F2NS

Molecular Weight

173.19 g/mol

IUPAC Name

2,5-difluorobenzenecarbothioamide

InChI

InChI=1S/C7H5F2NS/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)

InChI Key

SUFZOIVUVDOCQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=S)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 2,5-difluorobenzonitrile (25 g, 180 mmol) in pyridine (90 mL) was treated with 20 wt % ammonium sulfide in water (67.4 mL, 198 mmol) and triethylamine (27.4 mL, 198 mmol). The reaction mixture was stirred at 50° C. for 5 hr until the reaction was complete. After cooling to room temperature, the mixture was diluted with cold water and extracted with EtOAc. The organic layer was separated, then washed with H2O (×3), brine (×3), then dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure to give the crude product. Purification on silica gel column (20% EtOAc in hexanes) to afford 2,5-difluorobenzothioamide as yellow solid (31.0 g, 99%). 1H NMR (CDCl3, 300 MHz): δ 7.12 (m, 2H), 7.90 (br, 2H), 8.08 (m, 1H). LC/MS (uplc): MH+174.0, 0.64 min.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
ammonium sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.4 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
67.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g (71.9 mmol) of 2,5-difluorobenzonitrile and 16.2 g (215.7 mmol; 3 equivalents) of thioacetamide are dissolved in 80 ml of dimethylformamide containing 10% hydrochloric acid. The reaction mixture is maintained under stirring at 100° C. for 48 hours. After returning to ambient temperature, the reaction mixture is poured onto ice and insoluble material is filtered out. The mother liquors are extracted with 3 times 80 ml of ethyl acetate and the organic phases are washed with twice 50 ml of water. The organic phases are combined, dried over sodium sulphate and the solvents are evaporated under reduced pressure. The residue is purified by chromatography on a silica column (eluent: ethyl acetate/heptane mixture 1:2) and 10.8 g (yield=87%) of 2,5-difluorobenzenecarbothioamide is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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